2-Ethoxycyclohexyl butanoate
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Overview
Description
2-Ethoxycyclohexyl butanoate is an ester compound characterized by its pleasant aroma and potential applications in various fields. Esters are known for their distinctive fragrances and are often used in the flavor and fragrance industries. This compound, like other esters, is formed by the reaction of an alcohol with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including 2-Ethoxycyclohexyl butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve cyclohexanol and butanoyl chloride under acidic conditions . Another method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of esters typically involves large-scale Fischer esterification or the use of acid anhydrides. These methods are favored due to their efficiency and cost-effectiveness. The reaction conditions often include elevated temperatures and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycyclohexyl butanoate, like other esters, undergoes several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as acids or bases are used to facilitate the exchange of alkoxy groups.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Transesterification: Produces a different ester and an alcohol.
Scientific Research Applications
2-Ethoxycyclohexyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Ethoxycyclohexyl butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions . The specific molecular pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
2-Ethoxycyclohexyl butanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate . These compounds share similar chemical properties and reactivity but differ in their specific structures and applications. For example:
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Ethyl butanoate: Also used in the flavor and fragrance industry for its pineapple-like scent.
Each of these esters has unique properties that make them suitable for specific applications, highlighting the versatility and importance of ester compounds in various fields.
Properties
CAS No. |
606494-76-2 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2-ethoxycyclohexyl) butanoate |
InChI |
InChI=1S/C12H22O3/c1-3-7-12(13)15-11-9-6-5-8-10(11)14-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
ADQPJWNSCKESKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CCCCC1OCC |
Origin of Product |
United States |
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